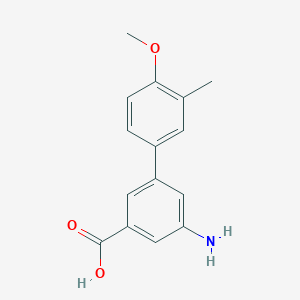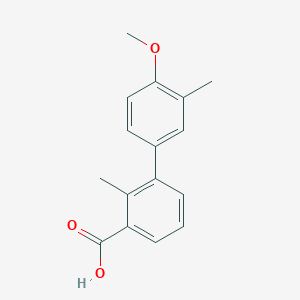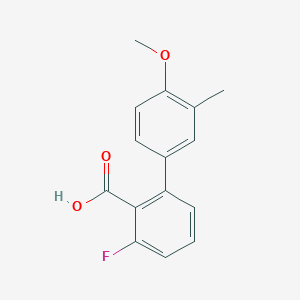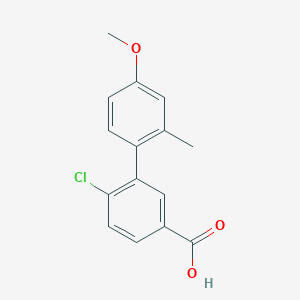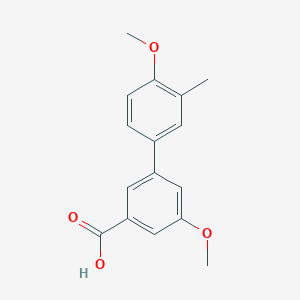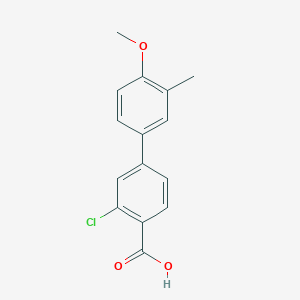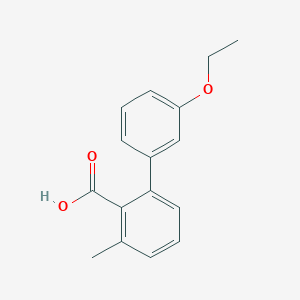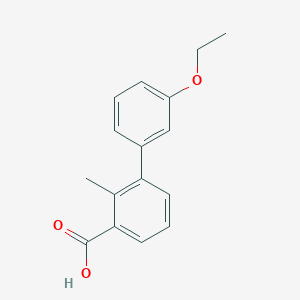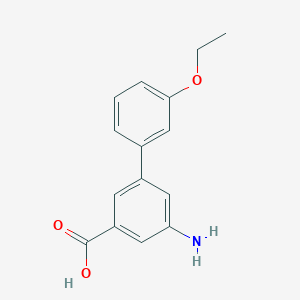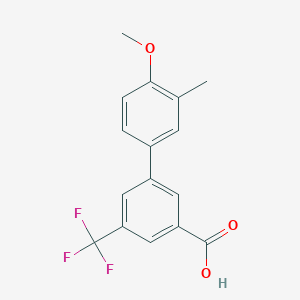
3-(4-Methoxy-3-methylphenyl)-5-trifluoromethylbenzoic acid, 95%
Descripción general
Descripción
3-(4-Methoxy-3-methylphenyl)-5-trifluoromethylbenzoic acid, also known as 4-M3MBT, is a small molecule compound that is widely used in research laboratories. It has been used in a variety of biochemical and physiological experiments, as well as in the synthesis of other compounds.
Aplicaciones Científicas De Investigación
3-(4-Methoxy-3-methylphenyl)-5-trifluoromethylbenzoic acid, 95% has a wide range of applications in scientific research. It has been used in a variety of biochemical and physiological experiments, including studies of enzyme kinetics, protein-protein interactions, and cell signaling pathways. It has also been used in the synthesis of other compounds, such as pharmaceuticals and agrochemicals. In addition, 3-(4-Methoxy-3-methylphenyl)-5-trifluoromethylbenzoic acid, 95% has been used in the development of novel fluorescent dyes and imaging agents.
Mecanismo De Acción
The mechanism of action of 3-(4-Methoxy-3-methylphenyl)-5-trifluoromethylbenzoic acid, 95% is not well understood. However, it is believed that the compound acts as an inhibitor of several enzymes and proteins, including cyclooxygenase-2 (COX-2), tyrosine kinase, and cytochrome P450. In addition, 3-(4-Methoxy-3-methylphenyl)-5-trifluoromethylbenzoic acid, 95% has been shown to interact with a variety of cell signaling pathways, including those involving cAMP and cGMP.
Biochemical and Physiological Effects
3-(4-Methoxy-3-methylphenyl)-5-trifluoromethylbenzoic acid, 95% has been studied for its effects on a variety of biochemical and physiological processes. In particular, it has been shown to inhibit the activity of several enzymes and proteins, including COX-2, tyrosine kinase, and cytochrome P450. In addition, 3-(4-Methoxy-3-methylphenyl)-5-trifluoromethylbenzoic acid, 95% has been shown to modulate the activity of several cell signaling pathways, including those involving cAMP and cGMP. Finally, 3-(4-Methoxy-3-methylphenyl)-5-trifluoromethylbenzoic acid, 95% has been found to have anti-inflammatory, anti-oxidant, and anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 3-(4-Methoxy-3-methylphenyl)-5-trifluoromethylbenzoic acid, 95% in laboratory experiments has several advantages. It is a relatively inexpensive and easily accessible compound. In addition, it has a wide range of applications in biochemical and physiological experiments. However, there are also some limitations to the use of 3-(4-Methoxy-3-methylphenyl)-5-trifluoromethylbenzoic acid, 95% in laboratory experiments. For example, the mechanism of action of the compound is not well understood, and the compound may interact with other compounds in unexpected ways.
Direcciones Futuras
There are a number of potential future directions for research involving 3-(4-Methoxy-3-methylphenyl)-5-trifluoromethylbenzoic acid, 95%. For example, further research could be conducted to better understand the mechanism of action of the compound, and to identify additional biochemical and physiological effects. In addition, further research could be conducted to develop novel fluorescent dyes and imaging agents based on 3-(4-Methoxy-3-methylphenyl)-5-trifluoromethylbenzoic acid, 95%. Finally, research could be conducted to explore the potential therapeutic applications of the compound, such as in the treatment of cancer and other diseases.
Métodos De Síntesis
3-(4-Methoxy-3-methylphenyl)-5-trifluoromethylbenzoic acid, 95% can be synthesized through a two-step process, beginning with the reaction of 4-methoxy-3-methylphenol and trifluoroacetic anhydride to form 4-methoxy-3-methyl-5-trifluoroacetophenone. This intermediate can then be reacted with sodium benzoate to form 4-methoxy-3-methyl-5-trifluoromethylbenzoic acid. This method has been found to be efficient and cost-effective, and is commonly used in research laboratories.
Propiedades
IUPAC Name |
3-(4-methoxy-3-methylphenyl)-5-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3O3/c1-9-5-10(3-4-14(9)22-2)11-6-12(15(20)21)8-13(7-11)16(17,18)19/h3-8H,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORBRETCYOUSDQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80690009 | |
| Record name | 4'-Methoxy-3'-methyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80690009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261983-01-0 | |
| Record name | [1,1′-Biphenyl]-3-carboxylic acid, 4′-methoxy-3′-methyl-5-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261983-01-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4'-Methoxy-3'-methyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80690009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



